molecular formula C15H17FN2O3 B2926282 1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA CAS No. 1421480-92-3

1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA

Cat. No.: B2926282
CAS No.: 1421480-92-3
M. Wt: 292.31
InChI Key: YXEZBHLBFRZXBE-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and a hydroxypropyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenylmethyl intermediate through a halogenation reaction.

    Furan Ring Introduction: The furan ring is introduced via a cyclization reaction, often using a suitable catalyst under controlled temperature and pressure conditions.

    Hydroxypropyl Urea Formation: The final step involves the reaction of the fluorophenylmethyl-furan intermediate with a hydroxypropyl urea derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The furan ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Saturated furan derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the furan ring and hydroxypropyl urea moiety contribute to the overall biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea: Similar structure with a chlorine atom instead of fluorine.

    1-[(4-Bromophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea: Similar structure with a bromine atom instead of fluorine.

Uniqueness

1-[(4-Fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[3-(furan-2-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-5-3-11(4-6-12)10-18-15(20)17-8-7-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZBHLBFRZXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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